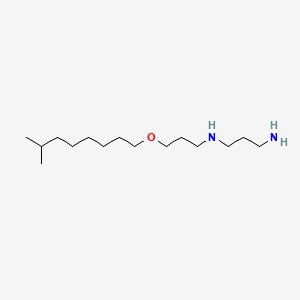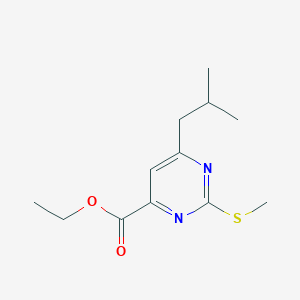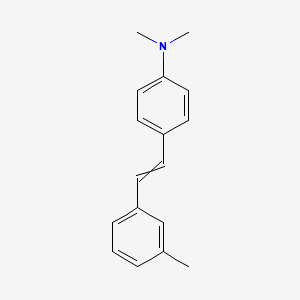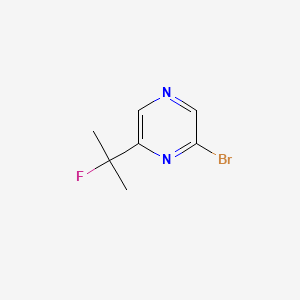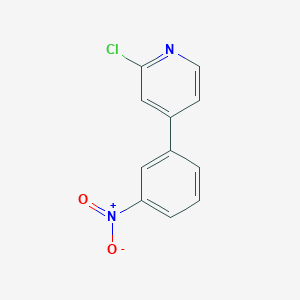
2-Chloro-4-(3-nitrophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-nitrophenyl)pyridine: is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.
Coupling: Boronic acids, palladium catalyst, and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: 2-Chloro-4-(3-aminophenyl)pyridine.
Coupling: Various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
Chemistry: 2-Chloro-4-(3-nitrophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, imidazo[4,5-b]pyridine derivatives synthesized from this compound have shown promise as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .
Industry: The compound is also utilized in the development of materials with specific electronic properties, making it valuable in the field of material science .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-nitrophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position on the phenyl ring.
3-Nitropyridine: Lacks the chlorine atom and has the nitro group directly on the pyridine ring.
2-Chloro-3-iodopyridin-4-amine: Contains an iodine atom and an amine group, offering different reactivity and applications.
Uniqueness: 2-Chloro-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-4-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-7-9(4-5-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H |
InChI Key |
UJHHNYYOKSCBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


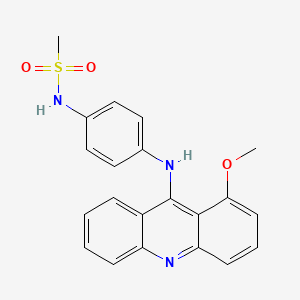
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
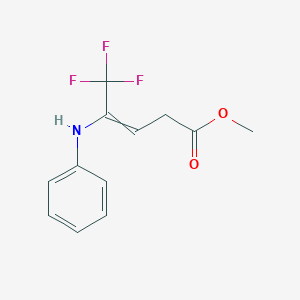
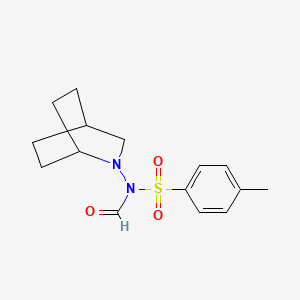
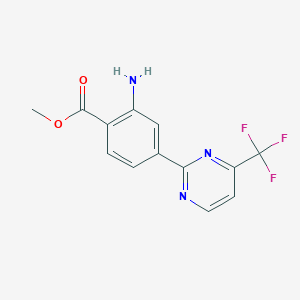
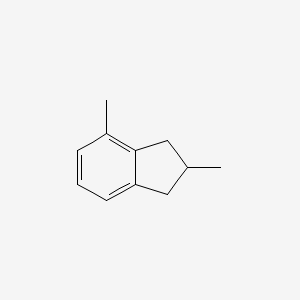
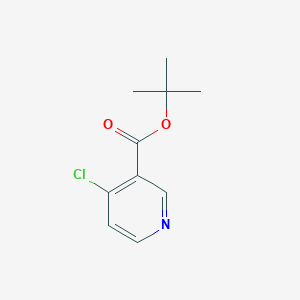
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
